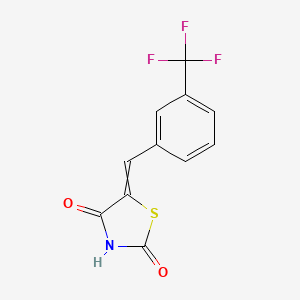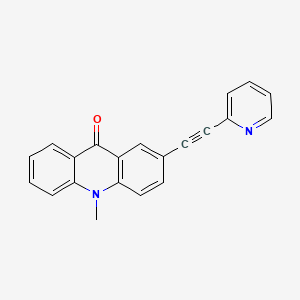
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the class of acridines. Acridines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique structure with a pyridin-2-ylethynyl group attached to the acridine core, which may impart specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acridine Core: Starting from aniline derivatives, the acridine core can be synthesized through cyclization reactions.
Introduction of the Pyridin-2-ylethynyl Group: This step may involve Sonogashira coupling, where a pyridin-2-yl halide reacts with an ethynyl derivative in the presence of a palladium catalyst.
Methylation: The final step could involve the methylation of the acridine nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroacridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the acridine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while reduction could produce dihydroacridines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a fluorescent probe or a DNA intercalator.
Industry: Could be used in the development of dyes, pigments, or other functional materials.
作用機序
The mechanism of action of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one would depend on its specific application. For instance:
DNA Intercalation: The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes by binding to their active sites or allosteric sites.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9-Aminoacridine: Another acridine derivative with applications in microbiology and biochemistry.
2-(Pyridin-2-ylethynyl)aniline: A compound with a similar pyridin-2-ylethynyl group but different core structure.
Uniqueness
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is unique due to its specific combination of the acridine core and the pyridin-2-ylethynyl group, which may impart distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C21H14N2O |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
10-methyl-2-(2-pyridin-2-ylethynyl)acridin-9-one |
InChI |
InChI=1S/C21H14N2O/c1-23-19-8-3-2-7-17(19)21(24)18-14-15(10-12-20(18)23)9-11-16-6-4-5-13-22-16/h2-8,10,12-14H,1H3 |
InChIキー |
LQLFCACHZLXHIB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=N3)C(=O)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



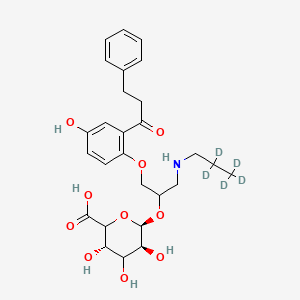

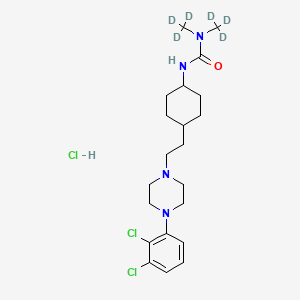
![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)
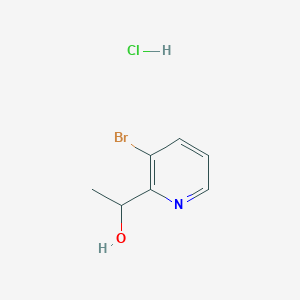
![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
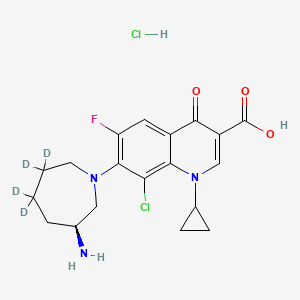
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
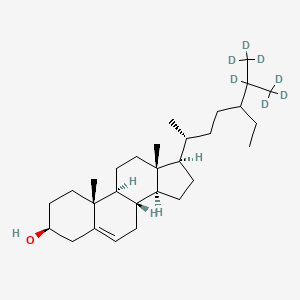
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)


